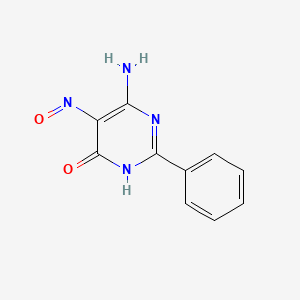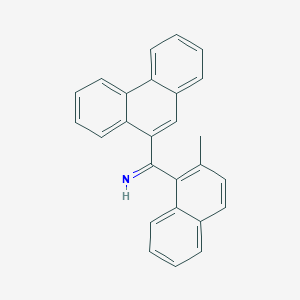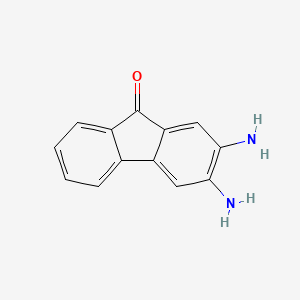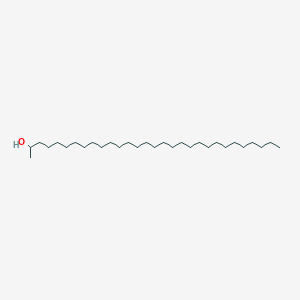
Triacontan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triacontan-2-OL is a long-chain fatty alcohol with the molecular formula C30H62O. It is a saturated primary alcohol, which means it has a straight-chain structure with no double bonds. This compound is found naturally in plant cuticle waxes and beeswax. It is known for its role as a plant growth regulator, enhancing various physiological processes in plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triacontan-2-OL can be synthesized through several methods. One common approach involves the reduction of triacontanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as beeswax or plant waxes. The extraction process includes grinding the raw material, followed by solvent extraction using alcohol, methanol, or acetone. The extract is then purified through column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Triacontan-2-OL undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to triacontanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to triacontane using strong reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Triacontanoic acid.
Reduction: Triacontane.
Substitution: Alkyl halides such as triacontyl chloride or triacontyl bromide.
Aplicaciones Científicas De Investigación
Triacontan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying long-chain alcohols and their reactions.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Mecanismo De Acción
Triacontan-2-OL exerts its effects primarily through its role as a plant growth regulator. It enhances the physiological efficiency of plant cells by boosting photosynthesis, protein biosynthesis, and enzyme activity. It also modulates the activation of stress tolerance mechanisms in plants, helping them adapt to environmental stressors .
Comparación Con Compuestos Similares
Similar Compounds
Triacontanol: Another long-chain fatty alcohol with similar plant growth regulatory properties.
Octacosanol: A long-chain alcohol found in plant waxes with similar physiological effects on plants.
Hexacosanol: Another long-chain alcohol with comparable properties.
Uniqueness
Triacontan-2-OL is unique due to its specific molecular structure and its potent effects as a plant growth regulator. It is particularly effective in enhancing photosynthesis and nutrient transport in plants, making it a valuable compound in agricultural research and applications .
Propiedades
Número CAS |
13230-67-6 |
|---|---|
Fórmula molecular |
C30H62O |
Peso molecular |
438.8 g/mol |
Nombre IUPAC |
triacontan-2-ol |
InChI |
InChI=1S/C30H62O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(2)31/h30-31H,3-29H2,1-2H3 |
Clave InChI |
XAAKDEWWCWOBJC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)
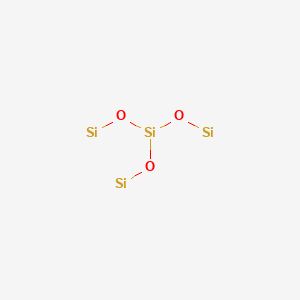
![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)

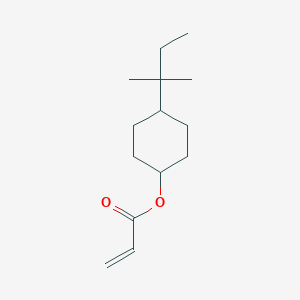
![3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol](/img/structure/B14729208.png)
![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)
